molecular formula C16H13NO5 B096979 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- CAS No. 17869-07-7

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-

Cat. No. B096979
CAS RN: 17869-07-7
M. Wt: 299.28 g/mol
InChI Key: YNSMMVQJQULRFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-, also known as AQ4N, is a prodrug that is activated under hypoxic conditions. It has shown potential in cancer treatment due to its ability to selectively target hypoxic tumor cells and enhance the effectiveness of radiation and chemotherapy.

Mechanism Of Action

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- is a prodrug that is activated under hypoxic conditions. In hypoxic tumor cells, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- undergoes reduction to form AQ4, which can then react with oxygen to form a highly reactive species that damages DNA and other cellular components. This leads to cell death and enhances the effectiveness of radiation and chemotherapy.

Biochemical And Physiological Effects

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- has been shown to have minimal toxicity in normal cells, while selectively targeting hypoxic tumor cells. It has also been shown to have anti-inflammatory and anti-angiogenic effects. In animal studies, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- has been shown to inhibit tumor growth and increase survival rates.

Advantages And Limitations For Lab Experiments

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized for increased yield and purity. It has also been extensively studied for its potential in cancer treatment, and there is a significant amount of literature available on its mechanism of action and effects. However, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- has limitations in terms of its selectivity for hypoxic tumor cells. It may also have limited effectiveness in certain types of cancer.

Future Directions

There are several future directions for research on 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-. One area of focus is the development of more selective prodrugs that target specific types of cancer cells. Another area of focus is the optimization of the synthesis process to increase yield and purity. There is also potential for 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- to be used in combination with other drugs to enhance its effectiveness. Overall, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- has shown promise in cancer treatment and warrants further research and development.

Synthesis Methods

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- can be synthesized through a multistep process involving the reaction of anthracene with phthalic anhydride, followed by reduction and amination. The final product is obtained by reacting the resulting amine with 2-(2-hydroxyethoxy)ethanol. The synthesis of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- has been optimized in recent years to increase yield and purity.

Scientific Research Applications

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- has been studied extensively for its potential in cancer treatment. It has been shown to selectively target hypoxic tumor cells, which are resistant to radiation and chemotherapy. 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- can enhance the effectiveness of these treatments by increasing the sensitivity of hypoxic cells to radiation and chemotherapy. It has also been shown to have a synergistic effect with certain drugs, such as cisplatin.

properties

IUPAC Name

1-amino-4-hydroxy-2-(2-hydroxyethoxy)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c17-14-11(22-6-5-18)7-10(19)12-13(14)16(21)9-4-2-1-3-8(9)15(12)20/h1-4,7,18-19H,5-6,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSMMVQJQULRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066271
Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-

CAS RN

17869-07-7
Record name 1-Amino-4-hydroxy-2-(2-hydroxyethoxy)-9,10-anthracenedione
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Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-
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Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-
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Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-4-hydroxy-2-(2-hydroxyethoxy)anthraquinone
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Record name 9,10-ANTHRACENEDIONE, 1-AMINO-4-HYDROXY-2-(2-HYDROXYETHOXY)-
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